molecular formula C16H20F3N3O2 B3010954 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2380142-14-1

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B3010954
CAS No.: 2380142-14-1
M. Wt: 343.35
InChI Key: WLIDKHLUMHSTAG-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cyclization reaction involving a suitable precursor.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Pyridine Ring Formation: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.

    Final Coupling: The final step involves coupling the morpholine-cyclobutyl intermediate with the trifluoromethyl-pyridine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can occur at the pyridine ring or the carboxamide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include N-oxide derivatives.

    Reduction: Reduced forms of the pyridine ring or carboxamide group.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-2-carboxamide
  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-(trifluoromethyl)pyridine-3-carboxamide

Uniqueness

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)13-3-2-12(10-20-13)14(23)21-11-15(4-1-5-15)22-6-8-24-9-7-22/h2-3,10H,1,4-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDKHLUMHSTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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